Solabegron is a highly selective and potent β3-adrenoceptor agonist that has been studied for its therapeutic potential in various medical conditions. The β3-adrenoceptor is primarily expressed in the human bladder, and agonists targeting this receptor have shown promise in animal models of bladder dysfunction. The clinical relevance of solabegron has been explored in the context of overactive bladder (OAB) in women, a condition characterized by symptoms such as urinary incontinence and urgency2.
Solabegron works by selectively activating the β3-adrenoceptor subtype, which is known to play a crucial role in bladder function. Activation of these receptors leads to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the symptoms associated with OAB. This mechanism of action suggests that solabegron could be an effective treatment for OAB without significantly affecting blood pressure or heart rate, which is a common concern with non-selective adrenergic agonists2.
In a multicenter, double-blind, randomized, placebo-controlled trial, solabegron was evaluated for its efficacy and tolerability in adult women with OAB. The study found that solabegron at a dose of 125 mg twice daily significantly reduced the number of incontinence episodes and micturitions over 24 hours, while also increasing the volume voided per micturition. These results were statistically significant when compared to placebo, demonstrating solabegron's potential as a new therapeutic approach for treating OAB symptoms. Importantly, the treatment was well tolerated, with a similar incidence of adverse events across treatment and placebo groups, and no significant changes in blood pressure or heart rate2.
Although not directly related to solabegron, it is worth noting that research on Solanum nigrum, a plant from the same Solanaceae family, has shown hepatoprotective effects. In a study investigating the effects of Solanum nigrum extract (SNE) on thioacetamide (TAA)-induced liver fibrosis in mice, SNE was found to significantly reduce hepatic fibrosis. This was likely achieved through the reduction of TGF-beta1 secretion, a key fibrogenic cytokine. While this study does not involve solabegron, it highlights the potential for compounds within the Solanaceae family to have beneficial effects on organ systems, such as the liver1.
CAS No.: 99468-72-1
CAS No.: 636-47-5
CAS No.: 5178-05-2
CAS No.: 1215111-77-5
CAS No.: